molecular formula C11H21ClO3 B8378011 Octyl 1-chloroethyl carbonate

Octyl 1-chloroethyl carbonate

Cat. No.: B8378011
M. Wt: 236.73 g/mol
InChI Key: UWPISDYPHIOHLE-UHFFFAOYSA-N
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Description

Octyl 1-chloroethyl carbonate is an organocarbonate ester characterized by an octyl (C₈H₁₇) chain linked to a 1-chloroethyl group (Cl-CH₂CH₂-O-) via a carbonate bridge. Its molecular structure combines hydrophobic alkyl chains with a reactive chloroethyl substituent, making it a versatile compound in specialized applications such as gene delivery reagents and industrial additives .

Synthesis: The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 1-chloroethyl chloroformate with octanol under controlled conditions. This methodology aligns with protocols established for analogous compounds like 1-chloroethyl dodecyl carbonate, as described by Heyes et al. (2002) and Pierrat et al. (2013a) .

Properties

Molecular Formula

C11H21ClO3

Molecular Weight

236.73 g/mol

IUPAC Name

1-chloroethyl octyl carbonate

InChI

InChI=1S/C11H21ClO3/c1-3-4-5-6-7-8-9-14-11(13)15-10(2)12/h10H,3-9H2,1-2H3

InChI Key

UWPISDYPHIOHLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)OC(C)Cl

Origin of Product

United States

Chemical Reactions Analysis

Decomposition Pathways

Octyl 1-chloroethyl carbonate is thermally unstable and undergoes decomposition, particularly under distillation or heating:
Pathway :
Octyl 1-chloroethyl carbonateΔOctyl chloride+CO2\text{this compound} \xrightarrow{\Delta} \text{Octyl chloride} + \text{CO}_2

Key Observations :

  • Stability : Unlike chloroformates derived from chloral or bromal, which revert to aldehydes and phosgene upon heating, α-chloroethyl-derived carbonates decompose to chlorides and CO₂ .

  • Conditions : Atmospheric pressure distillation or prolonged heating accelerates decomposition .

Hydrolysis and Nucleophilic Substitution

The carbonate undergoes hydrolysis under basic or acidic conditions, releasing octanol and CO₂. Additionally, the chloroethyl group acts as a leaving group, enabling nucleophilic substitution.

Reaction with Nucleophiles

For example, fluoride ions can replace the chloroethyl group:
Reaction :
Octyl 1-chloroethyl carbonate+KF18-crown-6Octyl fluoroformate+KCl+Acetaldehyde\text{this compound} + \text{KF} \xrightarrow{\text{18-crown-6}} \text{Octyl fluoroformate} + \text{KCl} + \text{Acetaldehyde}

Key Details :

  • Catalyst : Crown ethers (e.g., 18-crown-6) enhance fluoride’s nucleophilicity .

  • Yield : High yields (e.g., 84% for BOC-F analogs) under optimized conditions .

Data Table: Reaction Conditions and Outcomes

Reaction Type Conditions Yield Product Reference
SynthesisPyridine, room temperature>80%This compound
DecompositionAtmospheric distillation/heatingN/AOctyl chloride + CO₂
Fluoroformate formationKF, 18-crown-6, 70°C (vacuum)84%Octyl fluoroformate
Prodrug hydrolysisPhysiological pH, H₂ORapidOctanol + drug + CO₂

Research Findings and Limitations

  • Stability : The chloroethyl group’s electron-withdrawing effect enhances nucleofugacity, enabling efficient substitution .

  • Selectivity : Unlike alkyl chloroformates, α-chloroethyl derivatives resist competing fragmentation, favoring controlled substitution .

  • Limitations : Decomposition risks during purification necessitate mild conditions.

While specific data for this compound is limited, analogs (e.g., ACE-OEt) demonstrate predictable reactivity, suggesting similar behavior for octyl derivatives . Further studies on octyl-specific stability and substitution kinetics would enhance its utility in drug delivery systems.

Comparison with Similar Compounds

1-Chloroethyl Dodecyl Carbonate

  • Structure : Features a dodecyl (C₁₂H₂₅) chain instead of octyl.
  • Synthesis: Synthesized using dodecanol instead of octanol, following analogous methods .
  • Applications : Used in gene delivery systems, where chain length modulates cellular uptake efficiency .

Chloromethyl Dodecyl Carbonate

  • Structure : Substitutes the chloroethyl group with a chloromethyl (Cl-CH₂-O-) moiety.
  • Reactivity : The chloromethyl group is more electrophilic, leading to faster hydrolysis compared to chloroethyl derivatives.
  • Applications : Less stable in aqueous environments, limiting its utility in sustained-release formulations .

Octyl Carbonate

  • Structure : Lacks the chloroethyl substituent, comprising a simple octyl carbonate ester.
  • Properties: Non-reactive compared to chlorinated analogs.
  • Applications : Found in biodiesel at 10 ppm, likely as a stabilizer or lubricity enhancer .

Other Octyl Derivatives (Octyl Benzene, Octyl Alcohol)

  • Reactivity: Non-ester derivatives like octyl benzene (aryl-linked) and octyl alcohol (hydroxyl-terminated) exhibit lower reactivity than carbonate esters.
  • Applications : Primarily used as solvents or surfactants rather than in reactive formulations .

Physical and Chemical Properties

Compound Alkyl Chain Substituent Key Properties Concentration in Biodiesel (ppm)
This compound C₈ 1-Chloroethyl Reactive, moderate hydrophobicity Not reported
1-Chloroethyl Dodecyl Carbonate C₁₂ 1-Chloroethyl Highly hydrophobic, slow hydrolysis Not reported
Octyl Carbonate C₈ None Non-reactive, stable 10
Octyl Benzene C₈ Phenyl Aromatic, low polarity 10

Notes:

  • Chloroethyl groups enhance reactivity, enabling alkylation or controlled degradation, whereas non-chlorinated carbonates prioritize stability .
  • Longer alkyl chains (e.g., dodecyl vs. octyl) increase hydrophobicity, affecting solubility and biodistribution in drug delivery .

Q & A

Q. What are the standard synthetic routes for Octyl 1-chloroethyl carbonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via transesterification or carbonate alkylation. For example, transesterification using a solid double metal cyanide catalyst (e.g., Zn-Co cyanide) achieves moderate yields (~87%) under mild conditions (80–120°C, 4–6 hours). Catalyst stability and solvent-free systems are critical for minimizing side products like chlorinated esters . Key parameters include molar ratios (e.g., 1:1.2 alcohol-to-carbonate), temperature control (±2°C), and inert gas purging to avoid hydrolysis. Validate purity using GC-MS or NMR to detect residual intermediates.

Q. What analytical techniques are validated for quantifying this compound in pharmaceutical matrices?

Methodological Answer: GC-MS/MS is the gold standard for trace-level detection. Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm) with a temperature gradient: 80°C (2 min) → 300°C at 20°C/min (hold 5 min). Optimize MRM transitions (e.g., m/z 207 → 149 for quantification) and validate linearity (R² > 0.998) across 0.1–10 ppm. Include internal standards like deuterated analogs to correct matrix effects in tablet formulations .

Q. How should researchers handle safety concerns related to genotoxic impurities in this compound?

Methodological Answer: Follow ICH M7 guidelines for genotoxic impurity control. Use QSAR tools to predict mutagenicity (e.g., Derek Nexus) and establish thresholds (<1.5 µg/day). For analytical validation, spike samples with 1-chloroethyl cyclohexyl carbonate (structurally analogous) at 0.1% w/w and confirm recovery rates (95–105%) via GC-MS/MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound using statistical modeling?

Methodological Answer: Employ Box-Behnken Design (BBD) to test variables: temperature (60–100°C), enzyme load (5–15% w/w), and stirring speed (200–600 rpm). For lipase-catalyzed systems (e.g., Novozym®435), response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10% enzyme, 400 rpm) with 92% yield. Validate model robustness via ANOVA (p < 0.05) and lack-of-fit tests .

VariableLow LevelHigh LevelOptimal Value
Temperature60°C100°C80°C
Enzyme Load5%15%10%
Stirring Speed200 rpm600 rpm400 rpm

Q. How to resolve contradictory analytical data between GC-MS and HPLC for impurity profiling?

Methodological Answer: Cross-validate using orthogonal techniques:

  • GC-MS/MS: Detects volatile impurities (e.g., chloroethyl derivatives) with high specificity.
  • HPLC-UV/ELSD: Quantifies non-volatile degradation products (e.g., hydrolyzed carbonates). Calibrate both methods with certified reference materials and assess precision via inter-day RSD (<5%). For discrepancies, perform spiking experiments to identify co-eluting peaks or matrix interferences .

Q. What mechanistic insights explain the genotoxicity of chlorinated carbonate byproducts?

Methodological Answer: Chloroethyl esters undergo metabolic activation to form reactive episulfonium ions, which alkylate DNA bases (e.g., guanine N7). Use Ames test (+S9 metabolic activation) to confirm mutagenicity. Pair with computational docking studies to predict DNA adduct formation (e.g., using AutoDock Vina). Mitigate risks via process optimization (e.g., reducing chloride residues <50 ppm) .

Data Analysis & Reporting Guidelines

  • Structural Confirmation: Report ¹H/¹³C NMR shifts (δ ppm) and FT-IR bands (e.g., C=O stretch at 1745 cm⁻¹). Compare with NIST Chemistry WebBook data for validation .
  • Statistical Rigor: Use Grubbs’ test for outlier removal and report confidence intervals (95% CI) for kinetic parameters (e.g., kobs ± SEM) .

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